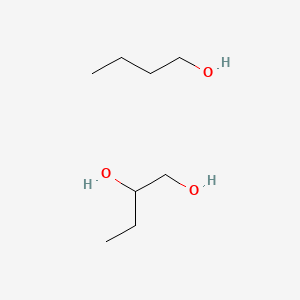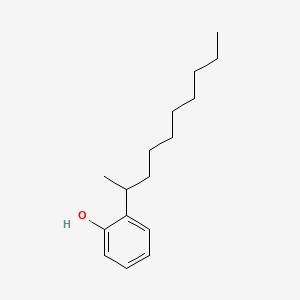
Zinc, isotope of mass 71
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc, isotope of mass 71, also known as Zinc-71, is a radioactive isotope of zinc. It has an atomic number of 30, meaning it contains 30 protons, and a mass number of 71, indicating it has 41 neutrons. Zinc-71 has an isotopic mass of approximately 70.9277196 atomic mass units and a half-life of about 2.45 minutes . This isotope undergoes beta decay to form gallium-71 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Zinc-71 can be produced through the irradiation of copper-71 (Cu-71) in a nuclear reactor. The reaction involves neutron capture by copper-71, which then undergoes beta decay to form zinc-71 .
Industrial Production Methods: Industrial production of zinc-71 typically involves the use of particle accelerators or nuclear reactors. In these facilities, copper-71 is bombarded with neutrons, leading to the formation of zinc-71 through neutron capture and subsequent beta decay .
Análisis De Reacciones Químicas
Types of Reactions: Zinc-71 primarily undergoes beta decay, a type of radioactive decay where a beta particle (electron) is emitted. This process transforms zinc-71 into gallium-71 .
Common Reagents and Conditions: The production of zinc-71 involves neutron irradiation of copper-71. The reaction conditions include a high neutron flux environment, typically found in nuclear reactors or particle accelerators .
Major Products Formed: The primary product formed from the decay of zinc-71 is gallium-71. This transformation occurs through the emission of a beta particle .
Aplicaciones Científicas De Investigación
Zinc-71 has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, zinc-71 is used as a tracer isotope to study the behavior of zinc in various chemical reactions and processes .
Biology: In biological research, zinc-71 can be used to investigate the role of zinc in biological systems, including its uptake, distribution, and metabolism in living organisms .
Medicine: Its radioactive properties make it useful for tracing and targeting specific tissues or cells .
Industry: In industry, zinc-71 can be used in the development of new materials and technologies, particularly those involving radioactive tracers and isotopic labeling .
Mecanismo De Acción
The primary mechanism of action for zinc-71 is its radioactive decay through beta emission. This process involves the transformation of a neutron into a proton, with the emission of an electron (beta particle) and an antineutrino. The emitted beta particle can interact with surrounding matter, leading to ionization and other radiation effects .
Molecular Targets and Pathways: The molecular targets of zinc-71 are primarily those involved in its radioactive decay process. The emitted beta particles can interact with various molecules and cellular structures, leading to ionization and potential biological effects .
Comparación Con Compuestos Similares
Zinc-64: Stable isotope with 34 neutrons.
Zinc-66: Stable isotope with 36 neutrons.
Zinc-67: Stable isotope with 37 neutrons.
Zinc-68: Stable isotope with 38 neutrons.
Zinc-70: Stable isotope with 40 neutrons.
Uniqueness of Zinc-71: Zinc-71 is unique among zinc isotopes due to its radioactive nature and relatively short half-life. Its ability to undergo beta decay makes it valuable for specific scientific and industrial applications that require radioactive tracers .
Propiedades
Número CAS |
14914-52-4 |
|---|---|
Fórmula molecular |
Zn |
Peso molecular |
70.92772 g/mol |
Nombre IUPAC |
zinc-71 |
InChI |
InChI=1S/Zn/i1+6 |
Clave InChI |
HCHKCACWOHOZIP-LZFNBGRKSA-N |
SMILES isomérico |
[71Zn] |
SMILES canónico |
[Zn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


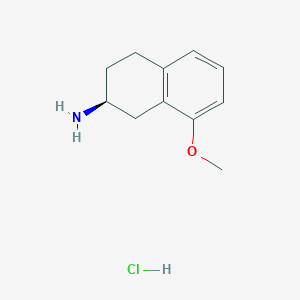

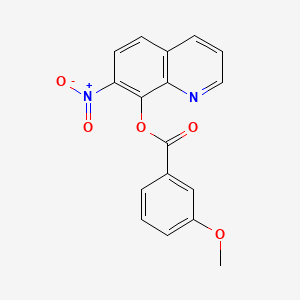

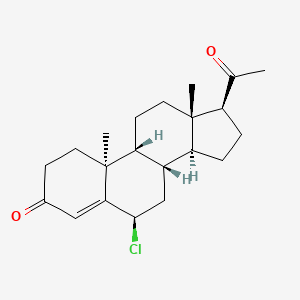
![4-[2-(2H-tetrazol-5-yl)phenyl]phenol](/img/structure/B13731930.png)
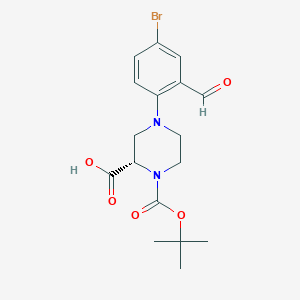

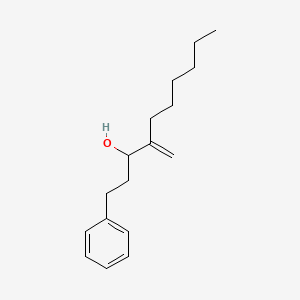
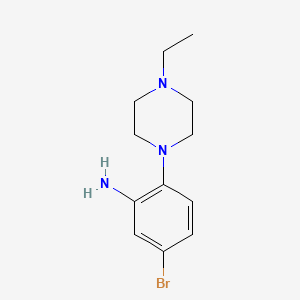
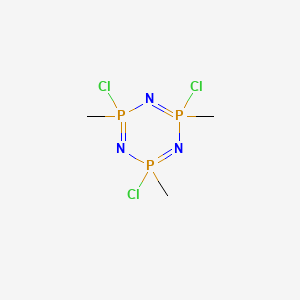
![tert-Butyl (8-[(benzyloxy)methyl]-6-hydroxy-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-2,9-dimethyldecan-5-yl)carbamate](/img/structure/B13731966.png)
